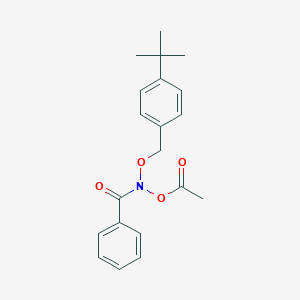

Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl-, also known as lucifer yellow CH, is a fluorescent dye that is widely used in scientific research. It is a thiol-reactive compound that can be covalently attached to proteins, peptides, and other biomolecules, allowing them to be visualized and tracked in living cells and tissues. In

Mécanisme D'action

Lucifer yellow CH is a thiol-reactive compound that can covalently attach to cysteine residues in proteins and other biomolecules. Once attached, it fluoresces under blue light, allowing the labeled molecules to be visualized and tracked in living cells and tissues. The mechanism of action of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when the dye absorbs light and transfers its energy to nearby molecules, causing them to fluoresce as well.

Biochemical and Physiological Effects:

Lucifer yellow CH is generally considered to be non-toxic and non-invasive, making it a safe and reliable tool for scientific research. However, it can potentially interfere with the function of labeled biomolecules, especially if they are enzymes or receptors that are sensitive to covalent modification. In addition, Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH can be metabolized or excreted by the body over time, which may limit its usefulness for long-term studies.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantages of using Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in lab experiments are its high sensitivity, specificity, and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids. It can also be used in a variety of imaging modalities, including fluorescence microscopy, confocal microscopy, and two-photon microscopy. However, there are also some limitations to using Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH, including its potential toxicity, non-specific binding, and limited photostability.

Orientations Futures

There are many potential future directions for the use of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in scientific research. One promising area is the development of new methods for covalent labeling of specific biomolecules, such as enzymes, receptors, and ion channels. Another area of interest is the use of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to obtain more detailed structural and functional information. Finally, there is also a need for further research into the pharmacokinetics and pharmacodynamics of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH, especially in vivo, to better understand its limitations and potential applications.

Méthodes De Synthèse

Lucifer yellow CH can be synthesized using a multi-step process that involves the reaction of 2-methyl-9-acridinethiol with ethyl 2-bromoacetate, followed by hydrolysis and condensation with benzaldehyde. The resulting product is then purified by column chromatography to obtain pure Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH.

Applications De Recherche Scientifique

Lucifer yellow CH has a wide range of applications in scientific research, including cell biology, neuroscience, and pharmacology. It is commonly used as a fluorescent tracer to label and track cells, organelles, and biomolecules in living tissues. It can also be used to visualize the structure and function of neurons, synapses, and other neural circuits in the brain. In addition, Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH can be used to study the pharmacokinetics and pharmacodynamics of drugs and other compounds in vivo.

Propriétés

Numéro CAS |

134826-36-1 |

|---|---|

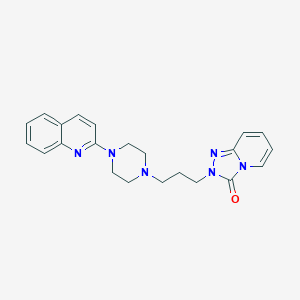

Formule moléculaire |

C22H17NOS |

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

2-(2-methylacridin-9-yl)sulfanyl-1-phenylethanone |

InChI |

InChI=1S/C22H17NOS/c1-15-11-12-20-18(13-15)22(17-9-5-6-10-19(17)23-20)25-14-21(24)16-7-3-2-4-8-16/h2-13H,14H2,1H3 |

Clé InChI |

HHWGQVOMQSRJLE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)C4=CC=CC=C4 |

SMILES canonique |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)C4=CC=CC=C4 |

Autres numéros CAS |

134826-36-1 |

Synonymes |

2-(2-methylacridin-9-yl)sulfanyl-1-phenyl-ethanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.